1-(Thiophen-2-ylmethyl)-4-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
Description
The compound 1-(Thiophen-2-ylmethyl)-4-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one features a pyrrolidin-2-one core substituted with a thiophen-2-ylmethyl group at position 1 and a 1,2,4-oxadiazole ring at position 4. The oxadiazole moiety is further substituted with a thiophen-2-yl group (Fig. 1) . The compound’s molecular formula is C₁₆H₁₃N₃O₂S₂, with a molecular weight of 343.43 g/mol .
Properties
IUPAC Name |
1-(thiophen-2-ylmethyl)-4-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c19-13-7-10(8-18(13)9-11-3-1-5-21-11)14-16-15(20-17-14)12-4-2-6-22-12/h1-6,10H,7-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYMKXDRWFXAIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CS2)C3=NOC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Thiophen-2-ylmethyl)-4-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidinone core substituted with thiophene and oxadiazole moieties. Its structural formula is represented as follows:
Key Structural Components:
- Pyrrolidinone Ring : Central to its biological activity.
- Thiophene Groups : Contribute to the compound's electronic properties and potential interactions with biological targets.
- Oxadiazole Moiety : Known for its role in enhancing pharmacological profiles.
The biological activity of this compound is attributed to its interaction with various molecular targets, influencing several biochemical pathways:
- Enzyme Inhibition : The compound exhibits inhibitory effects on key enzymes such as:
- Carbonic Anhydrase (CA)
- Histone Deacetylase (HDAC)
- Sirtuin 2 (SIRT2)
These enzymes are involved in critical cellular processes, including metabolism and gene expression regulation.
- Anticancer Activity : Studies have demonstrated that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this one have shown IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) .
- Antimicrobial Properties : The presence of thiophene and oxadiazole rings enhances antimicrobial activity against both bacterial and fungal strains, making it a candidate for further development as an antibiotic .
Biological Activity Data
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxic against HeLa, A549 | |
| Enzyme Inhibition | Inhibits CA, HDAC | |
| Antimicrobial | Effective against bacterial strains | |
| Antioxidant | Reduces oxidative stress |
Case Studies
Several studies have highlighted the potential applications of this compound:
- Anticancer Research : A study reported that modified oxadiazole derivatives exhibited potent anticancer activity with IC50 values ranging from 0.11 to 0.42 µM against various cancer cell lines . This suggests that structural modifications can enhance efficacy.
- Enzyme Interaction Studies : Research indicated that the compound could effectively inhibit HDACs, which play a crucial role in cancer progression by regulating gene expression . This inhibition could lead to reactivation of tumor suppressor genes.
- Antimicrobial Efficacy : Preliminary tests showed that derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating potential as a new class of antibiotics .
Scientific Research Applications
Chemical Properties and Structure
The chemical formula for this compound is , and it features a complex structure that includes thiophene rings and an oxadiazole moiety. These structural components are significant as they contribute to the compound's biological activity.
Anti-inflammatory Activity
Recent studies have indicated that compounds containing the oxadiazole structure exhibit significant anti-inflammatory properties. For instance, derivatives similar to 1-(Thiophen-2-ylmethyl)-4-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
A study published in ACS Omega highlighted the development of pyrazole-linked compounds that showed selectivity for COX-II inhibition with minimal ulcerogenic effects, suggesting that similar derivatives could be effective in treating inflammatory conditions without causing gastrointestinal side effects .
Anticancer Activity
Compounds featuring the 1,2,4-oxadiazole scaffold have demonstrated promising anticancer properties. Research indicates that these compounds can induce apoptosis in various cancer cell lines. For example, derivatives tested against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines exhibited cytotoxic activity .
In particular, modifications to the oxadiazole ring enhanced the anticancer efficacy of certain compounds. A notable finding was that specific substitutions at the para position of aromatic rings significantly improved biological activity against cancer cells .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations:
Hydrophobic Groups: The 3-chloro-4-methylphenyl substituent in 1-(3-Chloro-4-methylphenyl)-...pyrrolidin-2-one (MW 366.82 g/mol) enhances lipophilicity, which may influence membrane permeability .
Structural Diversity: Linker Variations: Replacement of the pyrrolidinone core with a piperidine-carbonyllinker in 1-(3-Chlorophenyl)-4-{4-[5-(4-methylphenyl)-...pyrrolidin-2-one increases molecular weight (464.95 g/mol) and alters conformational flexibility .
Bioactivity Potential: While the target compound lacks reported bioactivity, analogs like 4-[5-(3-chloro-4-fluorophenyl)-...pyrrolidin-2-one are screened for therapeutic applications, reflecting the oxadiazole-thiophene scaffold’s relevance in drug discovery .
Pharmacological and Physicochemical Considerations
- Solubility : Thiophene and oxadiazole rings contribute to moderate solubility in organic solvents. Fluorinated derivatives (e.g., 4-[5-(4-fluorophenyl)-...pyrrolidin-2-one ) may exhibit improved aqueous solubility due to polar fluorine atoms .
- Synthetic Utility : Boronic acid derivatives (e.g., {4-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid ) serve as intermediates for Suzuki-Miyaura coupling, enabling further structural diversification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
